Cas no 392317-69-0 (ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate)

ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate
- 392317-69-0
- ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
- F0417-2026
- ethyl 2-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
- SR-01000006069
- SR-01000006069-1
- AKOS024577459
- ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Oprea1_847400
-
- Inchi: 1S/C12H19N3O3S2/c1-4-8(5-2)10(17)13-11-14-15-12(20-11)19-7-9(16)18-6-3/h8H,4-7H2,1-3H3,(H,13,14,17)
- InChI Key: ULXHSXVEHNIENZ-UHFFFAOYSA-N
- SMILES: S1C(=NN=C1NC(C(CC)CC)=O)SCC(=O)OCC
Computed Properties
- Exact Mass: 317.08678382g/mol
- Monoisotopic Mass: 317.08678382g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 9
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 135Ų
ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0417-2026-30mg |
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392317-69-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0417-2026-40mg |
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392317-69-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0417-2026-5μmol |
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392317-69-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0417-2026-2μmol |
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392317-69-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0417-2026-3mg |
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392317-69-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0417-2026-10mg |
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392317-69-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0417-2026-4mg |
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392317-69-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0417-2026-5mg |
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392317-69-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0417-2026-20mg |
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392317-69-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0417-2026-50mg |
ethyl 2-{[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate |
392317-69-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate Related Literature
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Additional information on ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate
Ethyl 2-{5-(2-Ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate: A Comprehensive Overview
Ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate (CAS No. 392317-69-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiadiazole ring system and an ethyl ester group. The thiadiazole moiety, a five-membered ring containing two nitrogen atoms and one sulfur atom, is known for its versatility in chemical synthesis and its potential applications in drug design.
The name of this compound can be broken down into several key components: ethyl, thiadiazole, sulfanyl, and acetate. Each of these components plays a critical role in the compound's properties and functionality. The thiadiazole ring is particularly notable for its ability to act as a scaffold for various functional groups, making it a valuable structure in the development of bioactive molecules. Recent studies have highlighted the potential of thiadiazole-containing compounds in the treatment of diseases such as cancer and inflammation.
One of the most recent advancements in the study of this compound involves its application in medicinal chemistry. Researchers have explored the use of ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate as a precursor for the synthesis of bioactive agents. The compound's ability to undergo various chemical transformations has made it a valuable intermediate in the creation of more complex molecules with enhanced pharmacological properties.
In terms of synthesis, ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate can be prepared through a multi-step process involving the reaction of thiadiazole derivatives with appropriate alkylating agents. The synthesis pathway has been optimized to ensure high yields and purity, making it suitable for large-scale production. This compound's stability under various reaction conditions further enhances its utility in organic synthesis.
The structural features of this compound also contribute to its potential applications in materials science. The presence of sulfur atoms in the thiadiazole ring introduces electronic properties that can be advantageous in the development of new materials with specific conductive or optical properties. Recent research has explored the use of similar compounds in the creation of advanced polymers and coatings.
Ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate's role in biological systems is another area of active investigation. Studies have shown that this compound exhibits moderate activity against certain enzymes associated with inflammatory processes. While further research is needed to fully understand its biological mechanisms, these findings suggest potential applications in anti-inflammatory therapies.
In conclusion, ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate (CAS No. 392317-69-0) is a versatile compound with promising applications across multiple disciplines. Its unique structure and reactivity make it a valuable tool in organic synthesis and drug discovery. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing scientific and technological developments.
392317-69-0 (ethyl 2-{5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate) Related Products
- 1804173-96-3(Ethyl 4-(chloromethyl)-2-hydrazinylbenzoate)
- 35771-65-4(5-(furan-2-yl)-2,3-dihydro-1H-1,2,4-triazole-3-thione)
- 2171843-28-8(2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trimethylsilyl)ethan-1-ol)
- 1795415-77-8(2,5-dichloro-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzene-1-sulfonamide)
- 2229690-03-1(5-(pent-1-en-1-yl)-1,3-oxazol-2-amine)
- 143071-78-7(6-(4-Fluorophenoxy)pyridin-3-amine)
- 936083-53-3(N,N,1,2-Tetramethyl-1H-imidazole-4-sulfonamide)
- 1052552-08-5(2-(chloromethyl)-6-methylimidazo1,2-apyridine hydrochloride)
- 623-68-7(Crotonic anhydride)
- 539807-75-5(1-Bromomethyl-7,7-dimethyl-bicyclo[2.2.1]heptane-2,3-dione)



